[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a structural motif in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the ring system .
Scientific Research Applications
[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines, thiazolopyridines, and imidazopyridines .
Uniqueness
What sets [1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid apart is its unique fused ring system, which imparts specific electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold in drug design .
Biological Activity
[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused oxazole and pyridine ring system, which contributes to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₇H₄N₂O₃
- SMILES : C1=CC(=NC2=C1OC=N2)C(=O)O
- InChI : InChI=1S/C7H4N2O3/c8-7(9)5-2-1-4(11)6(10)12-3-5/h1-3H,(H,8,9)(H,10,11)
The structural features of this compound allow it to participate in various chemical reactions such as oxidation and substitution, which can be exploited for synthesizing derivatives with enhanced biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been identified as a potential inhibitor of certain enzymes and receptors. For instance:
- Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes that are crucial in various metabolic pathways.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways related to inflammation and immune responses.
Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties. It is being investigated for its potential effectiveness against viruses such as SARS-CoV-2. The compound's mechanism involves disrupting viral replication processes by targeting viral enzymes or host cell receptors essential for viral entry.
Antimicrobial Activity
The compound demonstrates moderate antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this compound exhibit significant antibacterial effects against strains like Escherichia coli and Salmonella typhi, as well as antifungal activity against Candida albicans and other fungi .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit the growth of various cancer cell lines. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Comparison with Similar Compounds
The biological activity of this compound can be compared with other heterocyclic compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Pyridinecarboxylic Acid | Pyridine derivative | Known for antibacterial activity; simpler structure |
Oxazole-4-carboxylic Acid | Oxazole derivative | Exhibits anti-inflammatory properties; less complex |
1H-Pyrrole-2-carboxylic Acid | Pyrrole derivative | Neuroprotective effects; different heterocyclic structure |
The unique fused ring system of this compound imparts specific electronic properties that enhance its biological activity compared to other similar compounds.
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)4-1-2-5-6(9-4)8-3-12-5/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTYPAMVDUGLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352906-43-4 |
Source
|
Record name | [1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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